molecular formula C26H16N4Na2O8S2 B14444177 1-Naphthalenesulfonic acid, 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt CAS No. 73309-47-4

1-Naphthalenesulfonic acid, 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt

Cat. No.: B14444177
CAS No.: 73309-47-4
M. Wt: 622.5 g/mol
InChI Key: XWZDSUWTMPTODR-UHFFFAOYSA-L
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Description

1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt is a complex organic compound. It is a disodium salt derivative of 1-naphthalenesulfonic acid, featuring azo linkages and hydroxyl groups. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt typically involves the diazotization of 4,6-dihydroxy-1,3-phenylenediamine followed by coupling with 1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compounds.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is usually isolated through crystallization and purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Widely used in the production of dyes, pigments, and as a pH indicator.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-naphthalenesulfonic acid
  • 6,6’-Ureylene-bis(1-naphthol-3-sulfonic acid)

Uniqueness

1-Naphthalenesulfonic acid, 4,4’-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis-, disodium salt is unique due to its specific combination of azo linkages and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific dyeing properties and chemical stability.

Properties

CAS No.

73309-47-4

Molecular Formula

C26H16N4Na2O8S2

Molecular Weight

622.5 g/mol

IUPAC Name

disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H18N4O8S2.2Na/c31-23-14-24(32)22(30-28-20-10-12-26(40(36,37)38)18-8-4-2-6-16(18)20)13-21(23)29-27-19-9-11-25(39(33,34)35)17-7-3-1-5-15(17)19;;/h1-14,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

XWZDSUWTMPTODR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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